molecular formula C25H25N5O4S B2666036 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021075-08-0

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2666036
CAS RN: 1021075-08-0
M. Wt: 491.57
InChI Key: OSESRZBEZKLSLT-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H25N5O4S and its molecular weight is 491.57. The purity is usually 95%.
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Scientific Research Applications

Potassium Channel Activators

This compound has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in regulating the electrical activity of cells, and their activation can have significant effects on cellular function. This makes the compound potentially useful in research into cellular electrophysiology and the development of new treatments for diseases related to ion channel dysfunction .

Drug Metabolism and Pharmacokinetics (DMPK) Studies

The compound has been evaluated in tier 1 DMPK assays . DMPK studies are crucial in drug discovery and development as they provide information on how a potential drug is absorbed, distributed, metabolized, and excreted by the body. The compound’s performance in these assays suggests it could be a valuable tool in DMPK research .

Lead Optimization in Drug Discovery

The compound has been used in lead optimization efforts in drug discovery . Lead optimization is the process of modifying a drug candidate to improve its properties, such as potency, selectivity, and metabolic stability. The compound’s potent activity as a GIRK1/2 activator and improved metabolic stability over prototypical urea-based compounds suggest it could be a valuable lead compound in the development of new drugs .

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c1-16-23-21(25(31)27-14-17-4-3-10-26-13-17)12-22(18-5-7-20(34-2)8-6-18)28-24(23)30(29-16)19-9-11-35(32,33)15-19/h3-8,10,12-13,19H,9,11,14-15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSESRZBEZKLSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCC4=CN=CC=C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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